molecular formula C4H11N3 B8188929 [1,2,5]Triazepane

[1,2,5]Triazepane

Cat. No.: B8188929
M. Wt: 101.15 g/mol
InChI Key: BCTOTXKVBAMWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,5]Triazepane is a seven-membered heterocyclic compound with the molecular formula C4H11N3, characterized by a ring structure containing three nitrogen atoms . As a saturated triazepane, it serves as a versatile structural unit in medicinal chemistry and drug discovery research . Heterocyclic compounds containing the triazepane scaffold are of significant interest due to their wide range of pharmacological activities . This compound is primarily used in research and development as a key building block for the synthesis of more complex molecules. Its structure makes it a valuable template for creating libraries of novel compounds aimed at exploring new biological targets. Researchers utilize [1,2,5]triazepane in the investigation of structure-activity relationships (SAR), particularly in the development of potential psychotropic agents and other central nervous system (CNS) active compounds, given the known activity of related benzotriazepine derivatives . The chemical is handled under controlled conditions to ensure stability and purity for research applications. Please Note: This product is intended for research purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1,2,5-triazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c1-3-6-7-4-2-5-1/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTOTXKVBAMWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Physicochemical Profiling of Substituted Triazepanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical whitepaper designed for medicinal chemists and pharmaceutical scientists. It synthesizes theoretical structural analysis with practical experimental protocols.

Executive Summary: The Triazepane Advantage

In the landscape of privileged scaffolds, seven-membered heterocycles (azepanes, diazepines) have historically dominated CNS and oncology drug discovery. However, substituted triazepanes (saturated seven-membered rings containing three nitrogen atoms) represent an underutilized chemical space offering distinct physicochemical advantages.

Unlike their aromatic counterparts (triazepines), triazepanes offer sp3-rich character , enhancing solubility and enabling precise vectorization of substituents in 3D space. This guide focuses on the two most medicinal-relevant isomers: 1,2,5-triazepanes (often explored as piperazine bioisosteres) and 1,3,5-triazepanes (urea/thiourea cyclic derivatives).

Key Value Proposition:

  • Bioisosterism: 1,2,5-Triazepanes serve as expanded, conformationally flexible analogs of piperazine, offering unique binding vectors.

  • Solubility Modulation: The third nitrogen atom provides an additional protonation site (pKa modulation) and hydrogen bond acceptor/donor capability, lowering LogD compared to diazepanes.

  • Metabolic Stability: Substitution at the nitrogen positions allows for the blocking of metabolic soft spots common in smaller rings.

Structural Dynamics & Conformational Analysis

The physicochemical behavior of triazepanes is governed by the flexibility of the seven-membered ring. Unlike the rigid chair conformation of cyclohexane, triazepanes exist in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) forms.

Ring Puckering and Nitrogen Inversion

The insertion of three nitrogen atoms into the cycloheptane ring significantly alters the conformational energy landscape:

  • Lone Pair Repulsion: In 1,2,5-triazepanes , the N1-N2 hydrazine bond introduces a gauche effect. The lone pairs on adjacent nitrogens prefer an orthogonal alignment (approx. 90°) to minimize repulsion, restricting the available conformational space compared to 1,3,5-isomers.

  • Pseudo-Rotation: The ring undergoes rapid pseudo-rotation, allowing substituents to toggle between pseudo-equatorial and pseudo-axial positions. Bulky substituents (e.g., benzyl, tert-butyl) at N-positions will lock the conformation into a specific twist-chair form to minimize 1,3-diaxial-like interactions.

Visualization of Conformational Dynamics

The following diagram illustrates the logical flow of conformational analysis and its impact on binding affinity.

TriazepaneDynamics Structure Triazepane Core (7-Membered Ring) Forces Driving Forces: 1. N-Lone Pair Repulsion 2. Transannular Strain 3. Substituent Sterics Structure->Forces Defines Conformers Conformational Equilibrium: Twist-Chair (TC) ⇌ Twist-Boat (TB) Forces->Conformers Dictates Population Bioactivity Bioactive Conformation (Target Binding) Conformers->Bioactivity Selection Entropy Entropic Penalty (Rigidification upon Binding) Bioactivity->Entropy Thermodynamic Cost Entropy->Structure Optimization Strategy: Add constraints (e.g., bridging)

Caption: Logical flow of conformational dynamics in triazepane drug design. Minimizing the entropic penalty (red) requires pre-organizing the conformer equilibrium (yellow).

Physicochemical Profiling (pKa, LogP, Solubility)

Understanding the acid-base profile is critical for predicting ADME properties.[1]

Basicity (pKa)

The pKa of ring nitrogens in triazepanes is highly position-dependent:

  • 1,3,5-Triazepanes: The nitrogens are isolated by methylene bridges. They behave as typical secondary/tertiary amines (pKa ~9.0–10.5). However, if N1 and N3 are part of a urea/thiourea motif (e.g., 2-oxo or 2-thioxo derivatives), their basicity is drastically reduced (pKa < 1) due to resonance delocalization.

  • 1,2,5-Triazepanes:

    • N5 (Isolated): Behaves as a standard amine (pKa ~9–10), serving as the primary protonation site at physiological pH.

    • N1-N2 (Hydrazine): The hydrazine moiety is significantly less basic (pKa ~3–5 for the monocation) than an isolated amine due to the electron-withdrawing inductive effect of the adjacent nitrogen.

Lipophilicity (LogD) and Permeability

Triazepanes are inherently more polar than diazepanes.

  • LogP Reduction: Replacing a methylene group in a diazepane with a nitrogen atom typically lowers LogP by ~1.0–1.5 units.

  • Permeability: While lower LogP improves solubility, the increased Polar Surface Area (PSA) can impede passive diffusion. To counteract this, N-substitution with lipophilic groups (e.g., benzyl, chlorophenyl) is standard practice to bring the LogD (pH 7.4) into the optimal range of 2.0–3.5 .

Property1,4-Diazepane (Reference)1,2,5-Triazepane1,3,5-Triazepane-2-thione
H-Bond Donors 23 (if unsubstituted)2
H-Bond Acceptors 231 (Sulfur) + 3 (N)
Basicity (Dominant pKa) ~9.8~9.5 (N5)Negligible (Urea-like)
LogP Trend Baseline-1.2 vs Baseline+0.5 vs Baseline (Thione effect)
Solubility (pH 7.4) ModerateHigh (Ionized N5)Low (Neutral)

Experimental Protocol: Synthesis of 1,3,5-Triazepane-2,4-dithione

This protocol describes the synthesis of a 1,3,5-triazepane-2,4-dithione scaffold.[2][3] This specific derivative is valuable because the thione groups reduce the basicity of N1/N5, improving membrane permeability while providing a rigid scaffold for further functionalization.

Target Molecule: 1,3,5-triazepane-2,4-dithione Mechanism: Cyclization of ethylenebisisothiocyanate with ammonia.[2]

Reagents and Equipment
  • Precursor: Ethylenebisisothiocyanate (prepared from ethylenediamine + CS2).

  • Reagents: Ammonium hydroxide (25% NH3 aq), Ethanol (absolute), Sodium Hydroxide (if using Method B).

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Methodology

Phase 1: Formation of Intermediate Thiourea

  • Dissolution: Dissolve 10 mmol of ethylenebisisothiocyanate in 20 mL of ethanol.

  • Addition: Add 20 mL of ammonium hydroxide (25%) dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate of 1-(2-isothiocyanatoethyl)thiourea will form.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Phase 2: Cyclization to Triazepane

  • Suspension: Suspend the intermediate (from Phase 1) in 30 mL of ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The intramolecular nucleophilic attack of the terminal amine onto the isothiocyanate carbon closes the ring.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the isothiocyanate peak in IR (approx. 2100 cm⁻¹).

  • Work-up: Cool the solution to 4°C overnight. The product, 1,3,5-triazepane-2,4-dithione , will crystallize.

  • Purification: Recrystallize from ethanol/water (1:1) if necessary.

Self-Validation Check:

  • IR Spectrum: Confirm presence of C=S stretch (~1200 cm⁻¹) and N-H stretch (~3200 cm⁻¹). Absence of -N=C=S peak (~2100 cm⁻¹).

  • Mass Spec: ESI+ should show [M+H]+ peak corresponding to the cyclic structure.

Analytical Workflow for Physicochemical Profiling

Once synthesized, the triazepane derivatives must undergo rigorous profiling.

ProfilingWorkflow Compound Purified Triazepane pKa pKa Determination (Potentiometric Titration) Compound->pKa LogD LogD (pH 7.4) (Shake-Flask / HPLC) Compound->LogD Solubility Kinetic Solubility (Nephelometry) Compound->Solubility pKa->LogD Ionization Correction Permeability PAMPA / Caco-2 (Passive Diffusion) LogD->Permeability Predictive Link Decision Lead Optimization Solubility->Decision Permeability->Decision

Caption: Integrated workflow for physicochemical characterization. pKa data is prerequisite for accurate LogD interpretation.

Protocol: Potentiometric pKa Determination
  • Preparation: Dissolve 1-2 mg of the triazepane in 10 mL of 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl (for bases) or KOH (for acids) using a standardized glass electrode.

  • Data Analysis: Use the Bjerrum plot method to identify inflection points.

    • Note: For 1,2,5-triazepanes, expect two pKa values: one for the distal amine (N5) and a lower one for the hydrazine unit (N1/N2).

References

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity. Source: MDPI / ResearchGate [Link] Citation for: Synthesis protocols of 1,3,5-triazepane-2,4-dithione and biological relevance.

  • Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units. Source: PubMed / NIH [Link] Citation for: 1,2,5-triazepanes as piperazine bioisosteres.

  • Physico-chemical Properties of Solid Drugs: A Review. Source: Asian Journal of Pharmacy and Technology [Link] Citation for: General methodologies for solubility and pKa determination in drug pre-formulation.

  • Synthesis of 1,2,4-Triazepine and 1,2,5-Triazocine Derivatives. Source: ResearchGate [Link] Citation for: Alternative synthetic routes for triazepine/triazocine systems.

Sources

Spectroscopic Characterization of Triazepane Core Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced spectroscopic characterization of triazepane core structures. While often overshadowed by their unsaturated counterparts (triazepines) or five-membered analogs (triazoles), the saturated triazepane core represents a critical "medium-ring" scaffold in modern drug discovery, offering unique hydrodynamic properties and hydrogen-bonding vectors for kinase inhibition and GPCR modulation.

Technical Guide for Medicinal Chemists & Structural Biologists

The Triazepane Challenge: Medium-Ring Dynamics

The seven-membered triazepane ring (C


H

N

) is not a static flat hexagon; it is a dynamic, fluxional entity. Unlike rigid phenyl rings or chair-locked cyclohexanes, triazepanes exist in a rapid equilibrium of twist-chair and twist-boat conformers.

The Core Problem: At room temperature, this conformational exchange often occurs at a rate comparable to the NMR time scale, resulting in broad, undefined proton signals ("pancaking") or averaged chemical shifts that mask diastereotopic information.

The Solution: Characterization must move beyond standard 1D acquisition. The protocol below enforces a Dynamic-to-Static analytical workflow.

NMR Spectroscopy: The Primary structural Probe

A. Variable Temperature (VT) NMR Strategy

Do not rely on 298 K spectra for new triazepane scaffolds.

  • Protocol: Acquire a 1H stack plot from 233 K to 323 K in 10 K increments.

  • Objective:

    • Low Temperature (Coalescence): At <240 K, ring flipping freezes. Methylene protons (

      
      ) adjacent to nitrogens will split into distinct diastereotopic signals (axial/equatorial), allowing for precise coupling constant (
      
      
      
      ) analysis.
    • High Temperature: At >320 K, rapid exchange sharpens the averaged signals, useful for purity assessment but useless for conformational assignment.

B. Nitrogen-15 Heteronuclear Detection

Direct detection of nitrogen is insensitive. Use indirect detection to map the tri-nitrogen core.

  • Experiment: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Why: This distinguishes the specific isomer (e.g., 1,2,4-triazepane vs. 1,2,5-triazepane ).

    • 1,2,4-Isomer: Protons on C3 will show correlations to N2 and N4.

    • 1,2,5-Isomer: Protons on C3/C4 will show symmetric correlations or distinct lack of N-N coupling patterns.

C. 2D NOESY/ROESY for Spatial Mapping

Once the conformer is "frozen" (experimentally or computationally), NOESY is required to determine the relative stereochemistry of substituents.

  • Critical Observation: Look for Transannular NOEs (e.g., H3 to H6/H7). In a twist-boat conformation, "flagpole" protons across the ring come into proximity (< 5 Å), generating cross-peaks absent in chair forms.

Mass Spectrometry: Fragmentation Fingerprinting

Triazepanes undergo characteristic ring-opening fragmentations. Understanding these pathways validates the core integrity.

Fragmentation Logic (ESI-MS/MS)
  • Loss of N

    
     (28 Da):  Common in 1,2,3-triazepanes  or systems with N-N bonds. The ring collapses to a 5-membered species.
    
  • Retro-Aza-Michael / Retro-Mannich: In 1,2,4-triazepanes , the ring often splits at the aminal or hemiaminal centers.

  • Diagnostic Ions:

    • $[M+H]^+ \rightarrow [M+H - \text{NH}_3]^+ $ (Loss of exocyclic amine or ring nitrogen).

    • $[M+H]^+ \rightarrow [M+H - \text{HCN}]^+ $ (Characteristic of triazole/triazine precursors, but also seen in high-energy triazepane collisions).

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for characterizing a crude triazepane synthesis product.

Triazepane_Workflow Start Crude Reaction Mixture LCMS LC-MS (ESI+) Check [M+H]+ & Fragmentation Start->LCMS Isolate Flash Chromatography (Amine-functionalized Silica) LCMS->Isolate Mass Confirmed NMR_1H 1H NMR (298 K) Assess Line Broadening Isolate->NMR_1H Decision Signals Broad? NMR_1H->Decision VT_NMR VT-NMR (233 K) Freeze Conformation Decision->VT_NMR Yes (Fluxional) Standard_2D 2D NMR (COSY, HSQC, HMBC) Assign Regiochemistry Decision->Standard_2D No (Rigid) VT_NMR->Standard_2D At Low Temp N15_HMBC 1H-15N HMBC Verify N-Connectivity Standard_2D->N15_HMBC NOESY NOESY/ROESY 3D Conformation Analysis N15_HMBC->NOESY XRay Single Crystal X-Ray (Gold Standard) NOESY->XRay If Solid/Crystallizable Final Structural Assignment NOESY->Final XRay->Final

Caption: Decision-tree workflow for triazepane characterization, prioritizing VT-NMR for fluxional cores.

Summary of Characteristic Data

TechniqueParameterCharacteristic Triazepane Signature
1H NMR Chemical Shift (

)
N-CH

protons: 3.0 – 4.5 ppm. Often broad at RT.
1H NMR Coupling (

)
Geminal coupling (

) ~12-14 Hz visible only at low temp.
13C NMR Chemical Shift (

)
Aminal carbons (N-C-N): 70–90 ppm.
15N NMR Chemical Shift (

)
Amine (-NH-): -300 to -340 ppm (relative to nitromethane).
IR Wavenumber (

)
N-H stretch: 3300–3500 cm

. Absence of C=N (1600 cm

) confirms saturation.

References

  • Medicinal Utility of Triazoles & Derivatives: Zhou, C. H., & Wang, Y. (2012).[1][2][3][4][5][6] Recent researches in triazole compounds as medicinal drugs.

  • Conformational Analysis of Medium Rings: Still, W. C., & Galynker, I. (1981).[7] Chemical consequences of conformation in macrocyclic compounds.

  • Nitrogen Heterocycle NMR Characterization: Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation.

  • Synthesis of 1,2,4-Triazepines (Unsaturated Analogs): Elattar, K. M., et al. (2016). Advances in 1,2,4-triazepines chemistry. [8]

Sources

Methodological & Application

Application Note: Evaluation of Triazepane Derivatives as Peptidomimetic Enzyme Inhibitors

[1]

Abstract

Triazepane derivatives, specifically 1,3,5-triazepan-2,6-diones and 1,2,4-triazepanes , represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Due to their seven-membered ring topology, they effectively mimic the

Introduction & Mechanistic Rationale

The Scaffold Advantage

The clinical failure of many peptide-based drugs is often attributed to rapid enzymatic hydrolysis and poor membrane permeability. Triazepane scaffolds solve this by "locking" the peptide backbone into a rigid, seven-membered ring. This conformational restriction reduces the entropic penalty of binding to an enzyme's active site.

  • Target Class: Cysteine Proteases, Serine Proteases, and Secreted Phospholipase A2 (sPLA2).

  • Mechanism: Competitive inhibition via occupation of the S1/S2 subsites or transition-state mimicry.

Chemical Space

The 1,3,5-triazepan-2,6-dione core is particularly versatile because it allows for the independent introduction of three distinct diversity elements (

Experimental Workflow Overview

The development of triazepane inhibitors follows a cyclical workflow of synthesis, purification, and kinetic validation.

TriazepaneWorkflowSynthSolid/Solution PhaseSynthesisPurifyHPLC Purification(>95% Purity)Synth->PurifyScreenPrimary Screen(Single Point 10µM)Purify->ScreenIC50Dose-Response(IC50 Determination)Screen->IC50Hits >50% InhMechanismKinetic Analysis(Lineweaver-Burk)IC50->MechanismLead CpdsMechanism->SynthSAR Refinement

Figure 1: Iterative workflow for the development of triazepane-based enzyme inhibitors.

Protocol A: Chemical Synthesis (Brief)

Note: While this guide focuses on biological evaluation, high-purity starting material is critical for assay validity.

Core Reaction: The cyclization of N-substituted diamines with carbonyldiimidazole (CDI) or diphosgene equivalents.

  • Reactants: Combine

    
    -disubstituted-1,2-diamines with a carbonyl source (e.g., CDI) in Dichloromethane (DCM).
    
  • Cyclization: Stir at room temperature for 12–24 hours. The formation of the urea linkage closes the 7-membered ring.

  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

  • QC Requirement: Compounds must be validated by

    
    H-NMR and LC-MS. Purity must exceed 95%  to prevent false positives in fluorescence assays due to aggregation or fluorescent impurities.
    

Protocol B: Fluorogenic Enzymatic Inhibition Assay

This protocol utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate. The triazepane derivative prevents the enzyme from cleaving the substrate, maintaining the quenching effect.

Reagents & Equipment
  • Enzyme: Recombinant Protease (e.g., Cathepsin B or sPLA2) diluted to 1-5 nM.

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC for Cathepsin; PED6 for sPLA2).

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA. Note: DTT is critical for cysteine proteases to prevent oxidation of the active site.

  • Plate: Black 384-well non-binding surface (NBS) microplate.

  • Reader: Fluorescence plate reader (Ex/Em: 355/460 nm for AMC).

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare 10 mM stock solutions of triazepane derivatives in 100% DMSO.

    • Perform 1:3 serial dilutions in DMSO to create an 8-point concentration curve.

    • Transfer 50 nL of compound to the assay plate using an acoustic dispenser (e.g., Echo) or pin tool. Final DMSO concentration should be

      
      .
      
  • Enzyme Addition (Pre-incubation):

    • Add 10 µL of Enzyme Solution to the wells.

    • Critical Step: Incubate for 15 minutes at Room Temp . This allows the triazepane inhibitor to equilibrate with the enzyme active site (essential for detecting slow-binding inhibitors).

  • Substrate Initiation:

    • Add 10 µL of Substrate Solution (

      
       concentration).
      
    • Centrifuge plate at 1000 rpm for 1 minute to remove bubbles.

  • Kinetic Measurement:

    • Immediately read fluorescence every 60 seconds for 45 minutes.

    • Calculate the slope (RFU/min) of the linear portion of the curve.

Data Visualization (Assay Logic)

AssayLogiccluster_0Well A: No Inhibitor (Control)cluster_1Well B: With TriazepaneEnz1EnzymeSub1FRET Substrate(Quenched)Enz1->Sub1CleavageProd1Cleaved Product(High Fluorescence)Sub1->Prod1Enz2EnzymeComplexEnzyme-InhibitorComplex (Inactive)Enz2->ComplexBindingInhibTriazepaneDerivativeInhib->ComplexSub2FRET Substrate(Intact)Complex->Sub2Blocked

Figure 2: Mechanism of FRET-based enzymatic screening. Triazepane binding prevents substrate cleavage, resulting in low fluorescence.

Protocol C: Kinetic Characterization (Mode of Action)

Once a "hit" is identified (IC50 < 1 µM), the mode of inhibition must be determined to validate the peptidomimetic design hypothesis.

  • Matrix Setup: Prepare a matrix of Enzyme velocities (

    
    ) at varying concentrations of Substrate (
    
    
    : 0.5
    
    
    to 5
    
    
    ) and Inhibitor (
    
    
    : 0, 0.5
    
    
    , 1
    
    
    , 2
    
    
    ).
  • Plotting: Generate a Lineweaver-Burk Plot (

    
     vs 
    
    
    ).
  • Interpretation:

Intersection PatternInhibition TypeTriazepane Significance
Intersects at Y-axis CompetitiveDesired. Indicates the triazepane binds the active site, successfully mimicking the peptide substrate.
Intersects at X-axis Non-CompetitiveIndicates binding to an allosteric site.
Parallel Lines UncompetitiveBinds only to the Enzyme-Substrate complex.

Data Analysis & Validation

Calculation of IC50

Fit the dose-response data to the four-parameter logistic equation:



Cheng-Prusoff Correction

Convert IC50 to the absolute inhibition constant (



Assay Robustness (Z-Factor)

For high-throughput screening, calculate the Z-factor to ensure signal reliability:

  • 
    : Standard deviation, 
    
    
    : Mean signal.
  • Target: Z > 0.5 is required for a valid screen.

References

  • Muller, P., et al. (2006). "In silico-guided target identification of a scaffold-focused library: 1,3,5-triazepan-2,6-diones as novel phospholipase A2 inhibitors."[1] Journal of Medicinal Chemistry.

  • Liaras, K., et al. (2024). "Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches." MDPI Molecules.

  • BenchChem Application Notes. "Dihydroazepinones: A Versatile Scaffold for Potent Enzyme Inhibitors in Drug Development." BenchChem.[2]

  • Akritopoulou-Zanze, I. (2019). "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." MDPI.

Troubleshooting & Optimization

Technical Support Center: Triazepane Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TZ-CYC-OPT-001
Subject: Improving Yield & Selectivity in 1,2,4- and 1,2,5-Triazepane Synthesis

Executive Summary: The Medium-Ring Challenge

User Context: You are attempting to synthesize a 7-membered heterocycle containing three nitrogen atoms (triazepane). The Core Problem: Triazepane formation fights a "two-front war" against thermodynamics and kinetics.

  • Enthalpic Strain: 7-membered rings possess significant transannular strain (Pitzer strain) and bond-angle distortion, making them thermodynamically less stable than 5- or 6-membered rings.

  • Entropic Barrier: The probability of the two reactive ends meeting in a sea of solvent is significantly lower than for smaller rings, favoring intermolecular polymerization (oligomerization) over intramolecular cyclization.

This guide provides field-proven protocols to manipulate these variables, specifically for 1,2,4-triazepanes (hydrazine-derived) and 1,2,5-triazepanes (peptidomimetic scaffolds).

Diagnostic Workflow: The Kinetic Decision Tree

Before altering your chemistry, diagnose the failure mode using the logic map below.

Triazepane_Troubleshooting Start Start: Analyze Reaction Crude Polymer Result: Gummy/Insoluble Residue (Oligomerization) Start->Polymer Intermolecular Reaction Dominates SM_Left Result: Starting Material Unconsumed Start->SM_Left Activation Energy Too High Wrong_Iso Result: Wrong Regioisomer (1,2,4 vs 1,4,2) Start->Wrong_Iso Nucleophile Competition Dilution Dilution Polymer->Dilution Sol: High Dilution (<0.01M) SolidPhase SolidPhase Polymer->SolidPhase Sol: Solid Phase (Pseudo-dilution) TurnInducer TurnInducer Polymer->TurnInducer Sol: Add Turn Inducer (Pro/Gly) Temp Temp SM_Left->Temp Sol: Increase Temp / Microwave Catalyst Catalyst SM_Left->Catalyst Sol: Switch Catalyst (Sc(OTf)3 / CuI) Protect Protect Wrong_Iso->Protect Sol: Orthogonal Protecting Groups Sterics Sterics Wrong_Iso->Sterics Sol: Bulky Substituents Success Target Triazepane

Figure 1: Diagnostic logic for identifying the root cause of low yields in medium-ring heterocycle synthesis.

Technical Modules: Optimization Strategies

Module A: The Ruggli-Ziegler Dilution Principle

Applicability: Solution-phase cyclization (e.g., SN2 displacement or condensation). The Science: To favor cyclization (


) over polymerization (

), the concentration of the precursor must be kept extremely low. Protocol:
  • Standard Dilution: Run reactions at 0.001 M to 0.01 M .

  • Pseudo-High Dilution: Do not dump reagents. Use a syringe pump to add the linear precursor slowly (over 4–8 hours) into a refluxing solution of the catalyst/base. This ensures the instantaneous concentration of unreacted precursor is near zero.

Module B: Conformational Pre-organization (The "Turn Inducer")

Applicability: 1,2,5-triazepanes (peptidomimetics).[1] The Science: Linear peptide-like chains resist folding into the "C-shape" required for cyclization. Introducing a "turn inducer" restricts the conformational freedom, lowering the entropic penalty of cyclization [1]. Recommendation:

  • Incorporate Proline , Glycine , or N-methylated amino acids into the linear backbone.

  • These residues induce

    
    -turn secondary structures that bring the N-termini and C-termini into proximity.
    
Module C: Solid-Phase Synthesis (The "Pseudo-Dilution" Effect)

Applicability: Combinatorial libraries of 1,2,5-triazepanes. The Science: Anchoring the precursor to a resin bead mimics infinite dilution. Site isolation prevents two resin-bound chains from reacting with each other (intermolecularly), forcing the intramolecular pathway [2].

Validated Protocol: Solid-Phase Synthesis of 1,2,5-Triazepanes

Based on reductive amination and Michael addition strategies [3].

Materials:
  • Resin: Wang Resin or 2-Chlorotrityl chloride resin (Loading < 0.8 mmol/g to prevent site interaction).

  • Reagents: Fmoc-amino acids, Vinyl magnesium bromide, CuCN, TMOF (Trimethyl orthoformate).

Step-by-Step Workflow:
StepOperationCritical Technical Note
1. Loading Immobilize ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-amino acid onto resin.
Use low loading (0.5 mmol/g) to ensure site isolation.
2. Chain Ext. Acylate with

-amino acid (Fmoc-Xaa-OH).
If Xaa = Proline, yield increases due to turn induction.
3. Alkylation React with Vinyl Magnesium Bromide + CuCN .Key Step: Converts amide to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-unsaturated ketone via cascade addition.
4. Deprotection Remove N-terminal protecting group (Fmoc/Boc).Ensure complete removal; use UV monitoring.
5. Cyclization Intramolecular Michael Addition/Reductive Amination. Perform in 1% AcOH/DMF . The acid catalyzes the imine formation; the resin isolation forces cyclization.
6. Cleavage TFA/TIS/H2O (95:2.5:2.5).Filter immediately to prevent re-equilibration.

Route-Specific Troubleshooting (FAQs)

Scenario 1: 1,2,4-Triazepanes (Hydrazine Route)

Q: I am reacting a hydrazine with a 1,4-dicarbonyl, but I get a 5-membered pyrazole instead of a 7-membered triazepane. A: This is a classic thermodynamic trap. Pyrazoles are aromatic and highly stable.

  • Fix 1 (Kinetic Control): Avoid acid catalysts that facilitate equilibrium. Use basic conditions (NaOEt/EtOH) to favor the kinetic 7-membered product.

  • Fix 2 (Substrate Control): Use 1,4-dielectrophiles (like 1,4-dibromides) instead of dicarbonyls. This forces alkylation (irreversible) rather than condensation (reversible) [4].

Scenario 2: Catalyst Poisoning

Q: My Ring-Closing Metathesis (RCM) using Grubbs II catalyst stalls at 50% conversion. A: The three nitrogens in your triazepane precursor are coordinating to the Ruthenium metal center, poisoning the catalyst.

  • Fix: Add a Lewis Acid (e.g., Ti(OiPr)4) or convert the basic amines into ammonium salts (using HCl) or amides/carbamates (Boc/Fmoc) before the cyclization step. The catalyst requires "naked" olefins, not coordinated amines.

Scenario 3: Tautomeric Instability

Q: My 1,2,4-triazepane-3-thione product decomposes upon purification. A: These compounds exist in equilibrium between thione (C=S) and thiol (C-SH) forms. Silica gel is acidic and can catalyze hydrolysis or oxidation of the thiol form.

  • Fix: Neutralize your silica gel with 1% Triethylamine (TEA) before chromatography, or use neutral alumina.

Visualizing the Mechanism: Solid-Phase 1,2,5-Triazepane Formation

SolidPhase_Mechanism Resin_Amine Resin-Bound Dipeptide Vinyl_Add Vinyl Grignard (CuCN Cat.) Resin_Amine->Vinyl_Add Unsat_Ketone Intermediate: Unsaturated Ketone Vinyl_Add->Unsat_Ketone Cascade Addition Deprotect N-Fmoc Removal Unsat_Ketone->Deprotect Free_Amine Free Amine (Nucleophile) Deprotect->Free_Amine Cyclization Intramolecular Michael Addition Free_Amine->Cyclization Acid Cat. (Turn Induced) Product 1,2,5-Triazepane (Resin Bound) Cyclization->Product

Figure 2: The "Click-Cyclize" strategy on solid phase. Note that the resin bead acts as a physical barrier preventing intermolecular side reactions.

References

  • Macrocyclization Strategies: Smeenk, L. et al. "Macrocyclization strategies for cyclic peptides and peptidomimetics." PMC, 2024. Link

  • Solid-Phase Synthesis: Akula, B. et al. "Solid-phase syntheses of 1,3,5-tri-substituted and 1,3,4,5-tetra-substituted 1,4-diazepin-2-ones."[2] Journal of Combinatorial Chemistry, 2002.[3] Link

  • Automated Library Synthesis: "Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy." ACS Combinatorial Science. Link

  • 1,2,4-Triazepane Review: "Advances in 1,2,4-triazepines chemistry." RSC Advances, 2015.[4] Link

Sources

overcoming challenges in the purification oftriazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TRZ-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Triazepane derivatives (saturated seven-membered rings containing three nitrogen atoms) present a unique "perfect storm" of purification challenges.[1] Unlike their unsaturated triazepine counterparts, triazepanes possess multiple


 hybridized nitrogen centers. This results in high basicity, significant conformational flexibility, and extreme polarity.

This guide addresses the three most common failure modes reported by our users: irreversible adsorption on silica (streaking) , failure to crystallize (oiling out) , and co-elution of TEA salts .[1]

Module 1: Chromatographic Isolation (Flash & HPLC)

Q: My compound streaks from the baseline to the solvent front on silica gel, even with MeOH. How do I fix this?

A: The issue is the Acid-Base interaction between your substrate and the stationary phase. [1][2]

The Mechanism: Silica gel (


) possesses surface silanol groups (

) which are weakly acidic (

).[1] Triazepanes are often poly-basic.[1] The

amine nitrogens protonate upon contact with silanols, forming ionic bonds that are far stronger than the dipole-dipole interactions used in standard chromatography.[1] This causes "tailing" or complete irreversible adsorption.

The Protocol: The "Tri-Solvent" Amine Block Do not rely on simple MeOH/DCM gradients. You must competitively block the silanols.

  • Select the Modifier:

    • Triethylamine (TEA): Good for lipophilic triazepanes.[1] Warning: Hard to remove (see Module 3).

    • Ammonium Hydroxide (

      
      , 28-30%):  Best for very polar compounds.[1] It is volatile and easier to remove.
      
  • The Solvent System:

    • Base: Dichloromethane (DCM) or Chloroform (

      
      ).[1]
      
    • Polar Phase: Methanol (MeOH).[1][3]

    • Modifier: 1% v/v of TEA or

      
       added to the DCM bottle, not the gradient.
      

Recommendation: Switch to Basic Alumina or C18 Reverse Phase if the


 of your conjugate acid is 

.
Decision Matrix: Selecting the Stationary Phase

PurificationStrategy Start Crude Triazepane Mixture Solubility Soluble in DCM? Start->Solubility Basicity Calc. pKa of Conj. Acid > 9? Solubility->Basicity Yes C18 Reverse Phase C18 (High pH Buffer) Solubility->C18 No (Polar) Silica Standard Silica (Use 1% TEA/DCM) Basicity->Silica No (Moderately Basic) Alumina Basic Alumina (Brockmann II) Basicity->Alumina Yes (Very Basic) Alumina->C18 Fails/Streaks

Figure 1: Decision matrix for stationary phase selection based on solubility and basicity.[1]

Module 2: Crystallization & Phase Collapse

Q: I isolated the peak, but it concentrated to a viscous yellow oil that refuses to solidify. Is it impure?

A: Not necessarily. Triazepanes suffer from "Conformational Entropy."

The Science: Seven-membered rings are highly flexible (unlike rigid 6-membered piperidines).[1] They rapidly interconvert between chair, twist-chair, and boat conformers.[1] This high entropy makes it energetically unfavorable to pack into a rigid crystal lattice.

The Protocol: Salt Formation (Lattice Rigidification) To force crystallization, you must lock the conformation via ionic bonding.[1]

Step-by-Step Salt Screen:

  • Dissolve: Take 50 mg of oil in minimal dry Ethanol or Ethyl Acetate.

  • Acid Addition: Add 1.1 equivalents of acid (see table below).

  • Induction: If oil persists, add diethyl ether dropwise until turbid, then store at -20°C.

Acid TypeCounter-ion EffectRecommended For
Oxalic Acid Bidentate H-bonding bridges molecules, reducing entropy.[1]First Choice for 1,2,4-triazepanes.[1]
HCl (Ethereal) Small ion, high lattice energy.[1]Simple, non-bulky derivatives.
Picric Acid Pi-stacking interactions.[1]Compounds with aromatic fusion (benzotriazepines).[1]

Module 3: Scavenging & Polishing

Q: I used TEA in my column, and now my NMR shows significant triethylammonium salts. High vac doesn't remove it.

A: Triethylammonium salts are non-volatile solids. You cannot pump them off.

This is a critical failure mode in drug development, as TEA salts can skew biological assay data.

The Protocol: The "Free-Base" Wash Since your product is also a base, you cannot simply wash with acid.[1] You must exploit lipophilicity.

  • Dissolve: Take the contaminated solid up in DCM (or EtOAc if insoluble in DCM).

  • Wash: Wash 3x with Saturated Aqueous

    
      (Sodium Bicarbonate).[1]
    
    • Mechanism:[1][4][5][6][7] The bicarbonate deprotonates the Triethylammonium (

      
      ) back to free Triethylamine (
      
      
      
      ).[1]
    • Partitioning: Free TEA partitions into the organic layer but is now volatile.

  • Dry & Evaporate: Dry over

    
    , filter, and rotovap.
    
  • High Vacuum: Now that TEA is a free base, it will sublime under high vacuum (<1 mbar).[1]

Module 4: Stability & Decomposition

Q: My product purity drops after leaving it on the bench overnight. Is it oxidizing?

A: 1,2-diamino frameworks within triazepanes are prone to oxidative ring opening. [1]

The Mechanism: Triazepanes containing a hydrazine moiety (N-N bond) or vicinal diamines are susceptible to air oxidation, leading to ring dehydrogenation (forming the imine/triazepine) or oxidative cleavage.[1]

Workflow for Unstable Derivatives:

StabilityWorkflow Reaction Reaction Complete Quench Argon Sparge (Remove O2) Reaction->Quench Filter Rapid Filtration (Celite/N2) Quench->Filter Storage Store as Salt (-20°C, Dark) Filter->Storage Immediate

Figure 2: Handling protocol for oxidation-sensitive triazepane derivatives.

References

  • BenchChem. (2025).[1][2] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from [1]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [1]

  • MDPI. (2024).[1] Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2025). Synthesis of N-Heterocycles: 7-membered rings.[1][8][9][10] Retrieved from [1]

  • Reddit (r/ChemPros). (2025).[1] Triethylammonium after flash chromatography: Troubleshooting. Retrieved from [1]

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of reaction conditions in triazepane synthesis. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction to Triazepane Synthesis

Triazepanes are seven-membered heterocyclic compounds containing three nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The synthesis of these scaffolds can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. This guide will focus on a common synthetic route to a 1,3,5-triazepane-2,6-dione core structure, providing a foundational understanding that can be adapted to various derivatives.

A prevalent method for the synthesis of the 1,3,5-triazepane-2,6-dione scaffold involves the condensation of a 1,2-diamine with urea or a urea equivalent.[2] This approach, while conceptually straightforward, is susceptible to various side reactions and experimental pitfalls. This guide will walk you through a detailed protocol and provide a comprehensive troubleshooting section to address common challenges.

Core Synthesis Protocol: N,N'-Disubstituted-1,3,5-Triazepane-2,6-dione

This protocol outlines the synthesis of a generic N,N'-disubstituted-1,3,5-triazepane-2,6-dione from a corresponding N,N'-disubstituted-1,2-diamine and urea.

Experimental Workflow

Workflow reagents Reagents: - N,N'-disubstituted-1,2-diamine - Urea - High-boiling solvent (e.g., DMF, DMSO) reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous conditions reagents->reaction 1. Combine heating Heating & Reaction: - Gradual temperature increase - Monitor via TLC/LC-MS reaction->heating 2. Heat workup Workup: - Quench reaction - Solvent removal heating->workup 3. Cool & Quench purification Purification: - Column chromatography or - Recrystallization workup->purification 4. Isolate Crude characterization Characterization: - NMR, MS, IR purification->characterization 5. Purify

Caption: General workflow for the synthesis of N,N'-disubstituted-1,3,5-triazepane-2,6-diones.

Step-by-Step Methodology
  • Reagent Preparation:

    • Ensure the N,N'-disubstituted-1,2-diamine is pure and dry. Impurities can significantly impact the reaction outcome.

    • Use high-purity urea.

    • Employ a high-boiling, anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet, add the N,N'-disubstituted-1,2-diamine (1.0 eq).

    • Add urea (1.0 - 1.2 eq) to the flask.

    • Add the anhydrous solvent to achieve a concentration that favors intramolecular cyclization (typically 0.1-0.5 M). Highly concentrated reactions may favor intermolecular polymerization.[3]

  • Reaction Progression:

    • Begin stirring the mixture at room temperature.

    • Gradually heat the reaction mixture to a temperature that facilitates the condensation and cyclization, typically in the range of 120-160 °C. The optimal temperature will depend on the specific substrates and solvent used.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting diamine), cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure. Be mindful of the high boiling point of solvents like DMF and DMSO.

    • The crude product can then be washed with a suitable solvent (e.g., cold diethyl ether or water) to remove unreacted urea and other soluble impurities.

  • Purification:

    • The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.[4][5]

    • Column Chromatography: A silica gel column with a gradient of ethyl acetate in hexanes is often effective for purifying triazepane derivatives.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1,3,5-triazepane-2,6-diones in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors.

  • Causality: The primary cause of low yield in this reaction is often the competition between the desired intramolecular cyclization and intermolecular side reactions, such as polymerization.[3] Other factors include incomplete reaction, product decomposition, and mechanical losses during workup and purification.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure your diamine and urea are of high purity and anhydrous. Water can interfere with the reaction.

    • Reaction Concentration: Running the reaction at high concentrations can favor the formation of polymeric byproducts. Try performing the reaction under more dilute conditions (e.g., 0.1 M) to promote the intramolecular cyclization.

    • Temperature Optimization: The reaction temperature is critical. Too low, and the reaction may not proceed to completion. Too high, and you may see product decomposition or an increase in side reactions. It is advisable to run small-scale trials at different temperatures (e.g., 120 °C, 140 °C, 160 °C) to find the optimal condition.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction too early will result in incomplete conversion, while extended reaction times at high temperatures can lead to degradation.

    • Inert Atmosphere: Ensure the reaction is carried out under a consistently inert atmosphere (nitrogen or argon) to prevent oxidation of starting materials or intermediates.

Question 2: I am observing multiple spots on my TLC plate, and the desired product spot is faint. What are these side products and how can I minimize them?

Answer: The formation of multiple byproducts is a common issue. Identifying these can help in optimizing the reaction.

  • Causality: The most common side products are linear oligomers or polymers resulting from intermolecular reactions between the diamine and urea. You may also see partially reacted intermediates.

  • Troubleshooting Flowchart:

    Troubleshooting start Multiple Spots on TLC streaking Streaking at Baseline? start->streaking high_rf Spots with High Rf? streaking->high_rf No polymer Likely Polymeric Byproducts streaking->polymer Yes low_rf Spots with Low Rf? high_rf->low_rf No starting_material Unreacted Starting Material high_rf->starting_material Yes intermediate Possible Intermediates low_rf->intermediate Yes solution1 Action: Decrease Concentration polymer->solution1 solution2 Action: Increase Reaction Time/Temp starting_material->solution2 solution3 Action: Check Stoichiometry intermediate->solution3

    Caption: A decision tree for troubleshooting multiple spots on a TLC plate.

  • Identification of Byproducts:

    • Polymeric material: Often appears as a streak or unresolved spots near the baseline of the TLC plate.

    • Unreacted Diamine: Will have a different Rf value than the product, typically higher depending on polarity. Co-spotting with your starting material can confirm its presence.

    • Intermediates: Linear adducts of the diamine and urea may appear as distinct spots. Their identity can be inferred by LC-MS analysis.

  • Minimization Strategies:

    • To reduce polymer formation, decrease the reaction concentration as mentioned in the previous answer.

    • Ensure the stoichiometry of urea to diamine is correct. A slight excess of urea (1.1-1.2 eq) can sometimes drive the reaction to completion without significantly increasing side products.

Question 3: My product is difficult to purify. What are the best strategies for purification?

Answer: Purification of triazepanes can be challenging due to their polarity and potential for co-elution with byproducts.

  • Causality: The polarity of the triazepane-dione core can lead to tailing on silica gel chromatography. Also, if polymeric byproducts are present, they can be difficult to separate from the desired product.

  • Purification Protocols:

    Method Protocol Advantages Disadvantages
    Recrystallization 1. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).2. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.3. Collect the crystals by filtration and wash with a small amount of cold solvent.[5]Can provide very pure material if a suitable solvent is found. Good for large scale.Finding an appropriate solvent can be time-consuming. May result in lower recovery.
    Column Chromatography 1. Prepare a silica gel slurry and pack a column.2. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.3. Elute with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).Good for separating mixtures of compounds with different polarities.Can be time-consuming and require large volumes of solvent. Product may streak on the column.
  • Pro-Tip for Chromatography: If you experience streaking on your silica gel column, you can try adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This can help to deactivate acidic sites on the silica and improve the peak shape.

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The formation of the 1,3,5-triazepane-2,6-dione likely proceeds through the following key steps:

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deamination A Diamine C Linear Adduct Intermediate A->C B Urea B->C D Cyclic Intermediate C->D E Triazepane-dione D->E F Ammonia D->F

Caption: A simplified representation of the proposed reaction mechanism.

  • Nucleophilic Attack: One of the amino groups of the diamine attacks the carbonyl carbon of urea to form a linear adduct.

  • Intramolecular Cyclization: The second amino group of the diamine then attacks the same carbonyl carbon, leading to a cyclic tetrahedral intermediate.

  • Deamination: The cyclic intermediate eliminates a molecule of ammonia to form the stable triazepane-dione ring.

A competing reaction pathway is the intermolecular reaction where the free amino group of the linear adduct reacts with another molecule of urea or another adduct, leading to oligomers and polymers.

References

  • Al-Masoudi, N. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][8][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. [Link]

  • Bentham Science Publishers. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. [Link]

  • Royal Society of Chemistry. (n.d.). A practical synthesis of 1,3-disubstituted cubane derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][8][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

  • National Center for Biotechnology Information. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]

  • MDPI. (n.d.). Synthesis of 1,3,5-Triazepines and Benzo[f][8][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 1,3,5-Triazepines and Benzo[f][8][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • ResearchGate. (2016). Advances in 1,3,5-Triazepines Chemistry. [Link]

  • MDPI. (n.d.). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • MDPI. (n.d.). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • ResearchGate. (2022). Three-Component Condensation of Urea with Formaldehyde and Propane-1,3-diamine or Butane-1,4-diamine. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR. [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Polyureas from diamines and carbon dioxide: Synthesis, structures and properties. [Link]

  • ResearchGate. (n.d.). Preparative separation of 1,3,6-pyrenetrisulfonic acid trisodium salt from the color additive D&C Green No. 8 (pyranine) by pH-zone-refining counter-current chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Optimization of the Yields in the Synthesis of Midazolam. [Link]

Sources

Technical Support Center: Triazepane Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for triazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways associated with this class of nitrogen-containing heterocyclic compounds. Given that triazepanes are a specialized area of research, this document synthesizes direct findings with established principles from analogous structures like benzodiazepines and other N-heterocycles to provide a comprehensive and predictive resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for triazepane-based compounds?

The stability of a drug is influenced by its chemical structure and environmental factors. For triazepanes, the key vulnerabilities stem from the inherent reactivity of the seven-membered ring containing three nitrogen atoms. The main degradation pathways are typically hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The presence of amide or imine bonds within the triazepane ring makes it susceptible to cleavage by water. This process can be catalyzed by acidic or basic conditions.[1][2] The degradation of benzodiazepines, which also contain a seven-membered ring with nitrogens, often involves hydrolytic cleavage.[3]

  • Oxidation: The nitrogen atoms in the triazepane ring are potential sites for oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides.[1][4] This can lead to the formation of N-oxides or other oxidized species, altering the compound's biological activity and safety profile.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to ring cleavage or rearrangement.[4] For instance, the benzodiazepine alprazolam has been shown to be photolabile, with its degradation increasing in acidic conditions.[6]

Q2: My triazepane derivative is showing unexpected peaks in the chromatogram after storage in solution. What could be the cause?

The appearance of new peaks in a chromatogram upon storage is a classic sign of degradation. The most likely culprit for a compound in solution is hydrolysis or oxidation. To identify the cause, a systematic investigation is required. It is crucial to develop a stability-indicating analytical method that can resolve the parent drug from its degradation products.[2]

You should consider the following:

  • Solvent Composition: The type of solvent and its pH can significantly impact stability. Aqueous solutions, especially at non-neutral pH, can accelerate hydrolysis.

  • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Storage Conditions: Elevated temperatures and exposure to light can accelerate both hydrolytic and oxidative processes.

A forced degradation study is the definitive way to identify these new peaks.[2][7]

Q3: How can I improve the stability of my triazepane compound during storage and formulation?

Enhancing the stability of a triazepane derivative involves a multi-faceted approach focused on controlling the chemical environment.

  • pH Control: Buffering the formulation to a pH where the compound exhibits maximum stability is critical. This often requires a pH-stability profile study.

  • Excipient Selection: Choose excipients that are compatible with the drug substance and do not promote degradation.

  • Antioxidants: For compounds susceptible to oxidation, the inclusion of antioxidants in the formulation can be beneficial.[1]

  • Chelating Agents: To mitigate oxidation catalyzed by trace metals, adding a chelating agent can be effective.

  • Packaging: Using amber vials or other light-protective packaging is essential for photolabile compounds.[1] For highly sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[1]

  • Solid-State Formulation: Whenever possible, storing the compound in a solid form is preferable to in solution, as this generally slows down degradation reactions. Strategies like film coating or co-crystallization can protect hygroscopic solid forms from moisture.[8]

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in a Triazepane Sample

This guide provides a systematic workflow to identify the cause of unexpected degradation in a triazepane sample.

Workflow for Investigating Degradation

A Unexpected peaks observed in HPLC B Characterize degradation products using LC-MS, NMR A->B Isolate & Identify C Perform Forced Degradation Study A->C Systematic Stressing D Analyze results to identify degradation pathways B->D C->D Compare peak profiles E Optimize storage and formulation conditions D->E Based on identified liabilities F Implement preventative measures E->F e.g., pH control, antioxidants, light protection

Caption: Workflow for troubleshooting unexpected degradation.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and pathways.[7][9] This helps in developing a stability-indicating method.[2]

  • Preparation of Stock Solution: Prepare a stock solution of your triazepane derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[9]

  • Stress Conditions: Expose the drug substance to various stress conditions. It is also recommended to stress the placebo in a similar manner to identify degradation products originating from excipients.[10] The goal is to achieve 5-20% degradation.[9]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursHydrolytic cleavage of amide/imine bonds
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursHydrolytic cleavage of amide/imine bonds
Oxidation 3-30% H2O2, room temperature for several hoursN-oxidation, C-oxidation
Thermal Degradation Store solid sample at elevated temperature (e.g., 105°C)Thermally induced decomposition
Photodegradation Expose solution to a light source (UV and visible) as per ICH Q1B guidelinesPhotolytic cleavage, rearrangement
  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a suitable chromatographic method (e.g., RP-HPLC with a photodiode array detector).

  • Peak Purity and Mass Balance: Assess the peak purity of the parent drug to ensure no co-eluting peaks. Calculate the mass balance to account for all the material.

  • Characterization of Degradants: Use hyphenated techniques like LC-MS and LC-NMR to identify the structure of the major degradation products.[11][12]

Guide 2: Addressing Poor Solubility and its Impact on Stability Assessment

Poor aqueous solubility can complicate stability studies. Here’s how to address this issue.

Problem: The triazepane derivative has low solubility in aqueous media, making it difficult to prepare solutions for stability testing.

Solution:

  • Co-solvents: Use a mixture of water and a water-miscible organic solvent (e.g., acetonitrile, methanol, or DMSO) to dissolve the compound. However, be aware that the co-solvent can influence the degradation kinetics.

  • Surfactants: The use of surfactants to form micelles can enhance the solubility of hydrophobic compounds.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can significantly improve solubility.

  • Forced Degradation in Suspension: If the compound is intended for a suspension formulation, the forced degradation studies should be performed on the suspension to mimic the final dosage form.

Potential Degradation Pathways of a Triazepane Core

The following diagram illustrates the most probable degradation pathways for a hypothetical triazepane structure.

cluster_main Potential Degradation Pathways cluster_pathways cluster_products Triazepane Triazepane Derivative Hydrolysis Hydrolysis (Acid/Base) Triazepane->Hydrolysis Oxidation Oxidation (e.g., H2O2) Triazepane->Oxidation Photolysis Photolysis (UV/Vis Light) Triazepane->Photolysis RingOpened Ring-Opened Products Hydrolysis->RingOpened NOxide N-Oxide Derivatives Oxidation->NOxide Photolysis->RingOpened Rearranged Rearranged Isomers Photolysis->Rearranged

Caption: Key degradation pathways for triazepanes.

By understanding the inherent stability characteristics of the triazepane scaffold and employing systematic investigation techniques, researchers can develop robust formulations and ensure the quality and reliability of their experimental data.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Levine, B., & Smith, M. L. (1990). Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates. Journal of Analytical Toxicology, 14(1), 54-55. Retrieved from [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. ResearchGate. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from [Link]

  • Zook, A., & Xander, C. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. Retrieved from [Link]

  • Al-Shorbagy, A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][9][13][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 606. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 133-152. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(2), 246-254. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44293. Retrieved from [Link]

  • Elattar, K. M., & Abozeid, M. A. (2015). Advances in 1,2,4-triazepines chemistry. RSC Advances, 5(129), 106710-106753. Retrieved from [Link]

  • Argeri, N. J., & Sbarbati Nudelman, N. (2010). Isolation and Structural Elucidation of Degradation Products of Alprazolam: Photostability Studies of Alprazolam Tablets. Journal of the Argentine Chemical Society, 98(1-2), 1-12. Retrieved from [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia pharmaceutica, 82(2), 281-298. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44293. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(2), 246-254. Retrieved from [Link]

  • Pellissier, H. (2022). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Catalysts, 12(2), 164. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Hydrogen peroxide-mediated amino oxidation of N-Heterocycles: quantitative criteria for synthetic feasibility. Journal of Physical Organic Chemistry, 34(5), e4186. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]

  • Al-Shorbagy, A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][9][13][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. ResearchGate. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Tang, Y., et al. (2021). Mono-N-oxidation of heterocycle-fused pyrimidines. New Journal of Chemistry, 45(5), 2496-2501. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ResearchGate. Retrieved from [Link]

  • Chin, W. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1035. Retrieved from [Link]

  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Retrieved from [Link]

  • Watanabe, S., et al. (2019). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Biological and Pharmaceutical Bulletin, 42(10), 1775-1782. Retrieved from [Link]

  • Wang, H., et al. (2022). Regioselective hydroamination of unactivated olefins with diazirines as a diversifiable nitrogen source. Nature Communications, 13(1), 1-9. Retrieved from [Link]

  • Larraufie, M. H., et al. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling With α-halo Eneformamides. Organic letters, 16(5), 1334-1337. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2012). Formulating and stability of benzodiazepines in a new lipid emulsion formulation. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2018). Opiate & Benzodiazepine Confirmations: To Hydrolyze or Not to Hydrolyze is the Question. Therapeutic drug monitoring, 40(1), 1-2. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • ChemistryViews. (2018). Selective N-Oxidation of Heteroaryls. Retrieved from [Link]

  • Singh, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & medicinal chemistry, 27(1), 1-13. Retrieved from [Link]

  • Marin, S. J., et al. (2013). Rapid Enzymatic Hydrolysis Using a Novel Recombinant β-Glucuronidase in Benzodiazepine Urinalysis. Journal of analytical toxicology, 37(8), 539-545. Retrieved from [Link]

  • Felice, M. (1977). Studies on the N-oxidation of heterocycles of pharmacological importance. University of Malta. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Data for the Confirmation of Triazepane Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazepanes (seven-membered heterocycles containing three nitrogen atoms) are emerging as critical scaffolds in drug discovery, offering novel physicochemical properties compared to their six-membered analogues like piperazines.[1] However, their structural confirmation is notoriously difficult due to the propensity of their synthetic precursors to cyclize into thermodynamically favored five-membered triazoles or remain as open-chain hydrazones .

This guide provides a definitive spectroscopic framework to distinguish true triazepane cores (1,2,4- and 1,2,5-isomers) from these common structural mimics. By integrating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we establish a self-validating protocol for unambiguous assignment.

Part 1: Structural Challenges & Competitive Pathways

The synthesis of triazepanes often involves the condensation of diamines or hydrazine derivatives with dicarbonyls or di-electrophiles. Two primary failure modes compete with the desired 7-endo-trig cyclization:

  • Ring Contraction (5-exo-trig): Formation of a stable 1,2,4-triazole ring with a pendant alkyl chain.

  • Incomplete Cyclization: Isolation of the open-chain hydrazone intermediate.

Comparative Structural Analysis
FeatureTriazepane (Target) Triazole Isomer (Alternative) Open-Chain Hydrazone
Ring Size 7-membered (Flexible)5-membered (Planar/Aromatic)Acyclic (Rotational freedom)
Hybridization Mixed

Predominantly

(Aromatic)
Mixed

Key Challenge Conformational broadening in NMRHigh thermodynamic stabilityDynamic tautomerism

Part 2: Spectroscopic Analysis & Data Comparison

NMR Spectroscopy: The Gold Standard

NMR is the primary tool for distinguishing ring size. The key differentiator is the chemical environment of the carbon atoms adjacent to the nitrogen bridgeheads.

Comparative Chemical Shifts (Expected Ranges in DMSO-

)

The table below contrasts the diagnostic signals for a generic 1,2,4-triazepane against its 1,2,4-triazole isomer.

NucleusPosition1,2,4-Triazepane (7-Ring)1,2,4-Triazole Isomer (5-Ring)Differentiation Logic

C NMR
C=N (Amidine) 155 – 165 ppm150 – 160 ppmAmbiguous: Shifts are too similar for definitive assignment.

-CH

(N-adj)
45 – 55 ppm 20 – 40 ppm Diagnostic: Ring strain and N-substitution in the 7-ring deshield these carbons significantly compared to the exocyclic alkyl chain of the triazole.

H NMR
Ring CH

Multiplets (distinct diastereotopic protons)Triplets/Quartets (freely rotating chain)Diagnostic: 7-membered rings often show complex splitting due to slow conformational flipping.

N NMR
Bridgehead N -150 to -200 ppm-100 to -130 ppmConfirmation: Aromatic triazole nitrogens are significantly more deshielded.
Critical 2D NMR Experiments
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun." In a triazepane, you will observe a long-range correlation (

    
    ) between the amidine carbon and the 
    
    
    
    -protons of the saturated chain. In the triazole isomer, this correlation is absent or breaks the ring logic.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to confirm the spatial proximity of the N1 and N4 substituents, which is fixed in the rigid triazole but variable in the flexible triazepane.

Mass Spectrometry (MS/MS)

While high-resolution MS (HRMS) confirms the molecular formula, it cannot distinguish isomers. Fragmentation patterns (MS/MS) are required.[2][3][4]

  • Triazepane Fragmentation: Typically proceeds via Retro-Diels-Alder (RDA) type mechanisms or ring opening followed by loss of ethylene (

    
    , -28 Da) or propene fragments from the saturated backbone.
    
  • Triazole Fragmentation: Dominated by the stable aromatic core. Primary loss is often

    
     (-27 Da) or 
    
    
    
    (-28 Da), leaving the side chain intact initially.

Part 3: Experimental Protocols

Protocol A: Step-by-Step Structural Assignment Workflow

Objective: Unambiguously assign a synthesized compound as a triazepane or its isomer.

  • Sample Preparation: Dissolve ~5-10 mg of pure compound in 0.6 mL DMSO-

    
    . (Chloroform-
    
    
    
    may cause peak broadening due to intermediate exchange rates).
  • Acquire 1D Spectra:

    • 
      H NMR (minimum 64 scans).
      
    • 
      C NMR (minimum 1024 scans).
      
  • Diagnostic Check:

    • If

      
      -CH
      
      
      
      carbons appear < 40 ppm
      
      
      Suspect Triazole .
    • If

      
      -CH
      
      
      
      carbons appear > 45 ppm
      
      
      Suspect Triazepane .
  • Run 2D HMBC:

    • Set optimization for

      
       Hz.
      
    • Look for correlation between the C=N carbon and the protons of the remote CH

      
       group.
      
  • Validation: Confirm with MS/MS. Look for loss of alkyl fragments (indicating ring opening) vs. loss of HCN (indicating aromatic core).

Protocol B: Visualizing the Decision Pathway

The following diagram illustrates the logical flow for structural determination.

StructuralAssignment Sample Unknown Isolate (C, H, N Analysis Correct) H_NMR 1H NMR Analysis (Aliphatic Region) Sample->H_NMR Simple_Splitting Simple Triplets/Quartets (Free Rotation) H_NMR->Simple_Splitting Suggests Acyclic Complex_Splitting Complex Multiplets (Ring Conformers) H_NMR->Complex_Splitting Suggests Cyclic C_NMR 13C NMR Analysis (Alpha-Carbon Shift) Simple_Splitting->C_NMR Complex_Splitting->C_NMR Shift_Low < 40 ppm (Exocyclic Chain) C_NMR->Shift_Low Shielded Shift_High > 45 ppm (Endocyclic) C_NMR->Shift_High Deshielded Result_Triazole IDENTIFIED: Triazole Isomer Shift_Low->Result_Triazole HMBC HMBC Experiment (Long Range Correlations) Shift_High->HMBC Correlation_Yes Correlation: C=N to gamma-H (Ring Closed) HMBC->Correlation_Yes Correlation_No No Correlation (Ring Open/Isomer) HMBC->Correlation_No Result_Triazepane CONFIRMED: Triazepane Structure Correlation_Yes->Result_Triazepane Correlation_No->Result_Triazole

Caption: Logical decision tree for distinguishing triazepane scaffolds from triazole isomers using NMR.

Protocol C: HMBC Connectivity Logic

This diagram details the specific atom-to-atom correlations required to prove the 7-membered ring structure.

HMBC_Logic cluster_ring 7-Membered Ring Path C_Amidine C=N (Amidine) ~160 ppm N_Bridge N (Bridgehead) C_Alpha C-Alpha ~50 ppm C_Amidine->C_Alpha 1-bond (HSQC) H_Gamma H-Gamma (Proton) C_Amidine->H_Gamma 3-bond HMBC (CRITICAL PROOF) C_Beta C-Beta ~25 ppm

Caption: Critical HMBC correlation (


) identifying the 7-membered ring closure.

References

  • Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery. Source: PubMed (NIH) [Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Source: Magnetic Resonance in Chemistry (via PubMed) [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity. Source: MDPI (Molecules) [Link]

  • Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments [Link]

Sources

Comparative Guide: Assessing Selectivity in Triazepane-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, data-driven framework for assessing the selectivity of triazepane-based kinase inhibitors . It contrasts these non-planar, 3D-scaffold inhibitors against traditional planar alternatives (e.g., pyrazoles, quinazolines) and provides actionable protocols for validation.

Executive Summary

In the landscape of kinase drug discovery, the "selectivity/potency paradox" remains the primary bottleneck. Traditional Planar Aromatic Scaffolds (e.g., indoles, pyrazoles, quinazolines) effectively mimic the adenine ring of ATP, driving potency but often suffering from high promiscuity due to the conservation of the ATP-binding cleft across the kinome.

Triazepane-based inhibitors (incorporating 1,2,4-triazepane or fused benzo/pyrimido-triazepane rings) represent a paradigm shift toward 3D-Vector Exploration . Their non-planar, puckered seven-membered rings allow for precise vector positioning into non-conserved regions (e.g., the solvent-exposed front or the hydrophobic back-pocket), theoretically offering superior selectivity profiles.

This guide details how to rigorously validate this selectivity using a tiered experimental workflow.

Part 1: The Comparative Landscape
1.1 Structural Logic: Planar vs. Non-Planar Scaffolds
FeatureAlternative: Planar Scaffolds (e.g., Pyrazoles)Product: Triazepane Scaffolds Impact on Selectivity
Geometry Flat (

rich).
Puckered/Twisted (

rich).
Triazepanes minimize "flatland" non-specific hydrophobic stacking.
Binding Mode Type I (ATP Mimetic).Mixed Mode / Allosteric Potential.Triazepanes can access unique sub-pockets (e.g., DFG-out) inaccessible to flat rings.
Entropy Low entropic penalty upon binding.Rigidified or conformationally restricted.Pre-organized 3D shapes reduce off-target binding events driven by induced fit.
Selectivity Score Often Low (High Promiscuity).Potentially High (High Specificity).Triazepanes typically show lower Gini coefficients in broad panels.
1.2 Mechanistic Causality
  • The Problem with Planar Scaffolds: Flat rings bind promiscuously because they rely heavily on hinge-region hydrogen bonds (conserved residues like Glu/Met). They lack the "dimensionality" to sense subtle steric differences in the P-loop or activation loop.

  • The Triazepane Solution: The 7-membered ring introduces a "kink" or "twist." This forces the attached substituents to exit the ATP pocket at specific vectors, clashing with non-conserved residues in off-target kinases while fitting perfectly into the target kinase (e.g., PIM1 , BRD4-kinase dual targets ).

Part 2: Experimental Assessment Workflow

To validate the selectivity claim, you must move beyond simple IC50 generation. Use this 3-Tiered Workflow.

Tier 1: The "Kinome-Wide" Scan (Binding Affinity)
  • Objective: Establish the "Selectivity Entropy" across 300+ kinases.

  • Method: KinomeScan™ (Active Site-Directed Competition Binding) .

  • Why: Unlike enzymatic assays, this measures

    
     directly and is not biased by ATP concentration differences.
    
Tier 2: Quantitative Metrics (Data Analysis)
  • Objective: Convert raw data into comparable metrics.

  • Metrics:

    • Selectivity Score (S-Score):

      
      .
      
    • Gini Coefficient: A threshold-independent measure of distribution inequality (0 = promiscuous, 1 = perfectly selective).

Tier 3: Cellular Target Engagement (The "Real" Selectivity)
  • Objective: Prove selectivity holds in the crowded cellular environment.

  • Method: NanoBRET™ Target Engagement (TE) .

  • Why: Biochemical selectivity often collapses in cells due to high intracellular ATP (

    
     competition) or non-specific protein binding.
    
Part 3: Visualization of the Workflow

SelectivityWorkflow Start Compound Synthesis (Triazepane Scaffold) Tier1 Tier 1: Broad Profiling (KinomeScan / 468 Kinases) Start->Tier1 DataAnalysis Data Analysis (S-Score & Gini Coeff) Tier1->DataAnalysis Decision Is S(35) < 0.05? DataAnalysis->Decision Tier2 Tier 2: Kd Determination (Isothermal Titration Calorimetry) Decision->Tier2 Yes Fail Redesign: Modify R-groups for Vector Opt. Decision->Fail No (Promiscuous) Tier3 Tier 3: Cellular Selectivity (NanoBRET TE Intracellular) Tier2->Tier3 Success Validated Selective Lead Tier3->Success Fail->Start

Figure 1: The tiered decision tree for validating kinase inhibitor selectivity, moving from broad biochemical screening to intracellular engagement.

Part 4: Detailed Protocols
Protocol A: Calculation of Selectivity Metrics

Do not rely solely on IC50 heatmaps. Use these calculations for objective comparison.

1. Selectivity Score (S-Score): The fraction of kinases bound with high affinity.



  • Step 1: Perform single-point screening at

    
    .
    
  • Step 2: Count kinases where binding > 65% (i.e., %Control < 35%).

  • Step 3: Divide by total kinases (e.g., 468).

  • Benchmark: A selective Triazepane should have

    
     (targeting <5% of the kinome).
    

2. Gini Coefficient (Threshold Independent):

  • Step 1: Sort the % inhibition values for all kinases from 0 to 100.

  • Step 2: Plot the cumulative fraction of inhibition (Lorenz curve).

  • Step 3: Calculate the area between the Lorenz curve and the line of perfect equality.

  • Interpretation: High Gini (>0.75) indicates high selectivity; Low Gini (<0.40) indicates a "flat" promiscuous profile.

Protocol B: NanoBRET™ Target Engagement Assay

This is the gold standard for verifying that your Triazepane works inside the cell.

Materials:

  • HEK293 cells transfected with Nanoluc-Kinase fusion vector.

  • Cell-permeable Tracer (fluorescent probe).

  • Triazepane Test Compound.[1][2][3]

Procedure:

  • Transfection: Plate HEK293 cells and transfect with Nanoluc-Kinase plasmid (e.g., Nanoluc-PIM1). Incubate 24h.

  • Tracer Addition: Treat cells with the fluorescent Tracer at a concentration near its

    
     (determined previously).
    
  • Compound Treatment: Add the Triazepane inhibitor in a dose-response series (e.g., 0 nM to 10

    
    M).
    
  • Equilibration: Incubate for 2 hours at 37°C to allow competitive binding.

  • BRET Measurement: Add NanoBRET substrate. The Nanoluc (donor) transfers energy to the Tracer (acceptor).

  • Analysis:

    • If the Triazepane binds the kinase, it displaces the Tracer.

    • Result: Decrease in BRET signal (mBRET).

    • Output: Calculate cellular

      
       (apparent affinity).
      

Self-Validation Check:

  • Control: Use Staurosporine (broad spectrum) as a positive control for signal displacement.

  • Negative Control: Use a structurally similar but inactive analog (e.g., enantiomer) to prove specific binding.

Part 5: Structural Mechanism Diagram

InteractionMap cluster_0 Planar Scaffold (e.g. Pyrazole) cluster_1 Triazepane Scaffold Flat Flat Topology Hinge Hinge Binding (Conserved) Flat->Hinge Promiscuity High Promiscuity Hinge->Promiscuity Vector Vector Projection (Solvent Front) Hinge->Vector vs Puckered Puckered/Chiral Topology Puckered->Vector Selectivity High Selectivity Vector->Selectivity

Figure 2: Mechanistic comparison showing how the puckered topology of triazepanes enables specific vector projection, avoiding the conserved hinge-binding reliance of planar scaffolds.

References
  • Selectivity Profiling Standards: Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Gini Coefficient in Kinase Research: Graczyk, P. P. (2007).[4] "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases." Journal of Medicinal Chemistry. Link

  • Triazepane/Diazepine Scaffolds: Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature (Referencing the thienotriazolodiazepine scaffold logic applicable to kinase vector exploration). Link

  • NanoBRET Technology: Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • PIM Kinase Inhibitors: Rebello, R. J., et al. (2017). "Therapeutic implications of PIM protein kinase inhibition." Nature Reviews Clinical Oncology. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,5]Triazepane
Reactant of Route 2
[1,2,5]Triazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.